Technical Guide: 2-(4-Butoxyphenyl)acetamide (CAS 3413-59-0)
Technical Guide: 2-(4-Butoxyphenyl)acetamide (CAS 3413-59-0)
Role: Pharmaceutical Intermediate & Critical Process Impurity (Bufexamac Series)
Executive Summary
2-(4-Butoxyphenyl)acetamide (CAS 3413-59-0) is a lipophilic phenylacetamide derivative primarily utilized in the synthesis and quality control of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the arylalkanoic acid class.[1] It serves a dual function in pharmaceutical development:
-
Synthetic Precursor: A stable intermediate in the production of Bufexamac (4-butoxyphenylacetohydroxamic acid).
-
Critical Quality Attribute (CQA): It is designated as Impurity D in the European Pharmacopoeia (EP) monograph for Bufexamac.[1] Its presence indicates specific degradation pathways or incomplete amidation during drug substance manufacturing.
This guide details the physicochemical profiling, synthesis of reference standards, and analytical detection of this compound.
Part 1: Chemical Identity & Physicochemical Profiling
The molecule features a lipophilic butyl ether tail and a polar primary amide head, creating a distinct amphiphilic profile that dictates its solubility and chromatographic behavior.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-(4-Butoxyphenyl)acetamide | Also: 4-Butoxybenzeneacetamide |
| CAS Number | 3413-59-0 | |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 185 – 187 °C | High crystallinity due to amide H-bonding |
| Solubility | Soluble: Ethanol, DMSO, DMFSparingly Soluble: Water | Lipophilic tail reduces aqueous solubility |
| LogP (Predicted) | ~1.74 | Moderate lipophilicity |
| Pharmacopeial Ref | Bufexamac Impurity D | EP / BP Reference Standard |
Part 2: Synthetic Architecture
Context: The Willgerodt-Kindler Legacy
Historically, phenylacetamides are accessed via the Willgerodt-Kindler reaction from acetophenones. For CAS 3413-59-0, the starting material is 4-butoxyacetophenone . While effective for bulk industrial synthesis, this method involves sulfur and morpholine, often requiring harsh hydrolysis steps that can degrade the product.
Optimized Protocol: Direct Amidation (Reference Standard Grade)
For the preparation of high-purity analytical standards (>99.5%), the Acid Chloride Method is preferred due to its mild conditions and ease of purification.
Reaction Scheme
-
Precursor: 4-Butoxyphenylacetic acid (CAS 4547-57-3).
-
Activation: Conversion to acid chloride using Thionyl Chloride (
). -
Amidation: Nucleophilic attack by Ammonia (
).
Graphviz Diagram 1: Synthetic Pathway
Caption: Stepwise synthesis of CAS 3413-59-0 via acid chloride activation, minimizing thermal degradation byproducts.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of 2-(4-Butoxyphenyl)acetamide.
-
Activation Phase:
-
Charge a dry round-bottom flask with 4-butoxyphenylacetic acid (5.0 g, 24 mmol).
-
Add Thionyl Chloride (10 mL) excess. Note:
acts as both reagent and solvent. -
Reflux at 80°C for 2 hours under
atmosphere. -
Endpoint: Cessation of gas evolution (
/ ). -
Workup: Evaporate excess
under reduced pressure to yield the crude acid chloride (yellow oil).
-
-
Amidation Phase:
-
Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble anhydrous Ammonia gas or add Ammonium Hydroxide (28%) dropwise with vigorous stirring.
-
Reaction Logic: The exotherm must be controlled to prevent hydrolysis back to the acid.
-
Stir at room temperature for 1 hour.
-
-
Isolation & Purification:
-
Filter the precipitate (crude amide).
-
Wash with cold water (to remove
) and cold hexane (to remove unreacted lipophilic impurities). -
Recrystallization: Dissolve in boiling ethanol/water (9:1). Cool slowly to 4°C.
-
Yield: Expect ~4.0 g (80%) of white needles.
-
Part 3: Process Control & Impurity Management
In the context of Bufexamac manufacturing, CAS 3413-59-0 is a "Process-Related Impurity."
Formation Mechanism
Bufexamac is a hydroxamic acid (
-
Root Cause 1: Over-reduction during synthesis if hydroxylamine is not pure.
-
Root Cause 2: Thermal degradation during drying of the final Bufexamac drug substance.
Graphviz Diagram 2: Impurity Genealogy
Caption: Origin of CAS 3413-59-0 (Impurity D) during the lifecycle of Bufexamac synthesis and storage.[1][2]
Part 4: Analytical Quality Control
To validate the identity and purity of CAS 3413-59-0, the following methods are standard.
HPLC Method (Reverse Phase)
This method separates the amide (Impurity D) from the acid precursor and the hydroxamic acid target.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 5 µm. -
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: UV @ 220 nm (Amide absorption) and 275 nm (Aromatic ring).
-
Retention Time Logic:
-
Acid (Polar): Elutes first.
-
Bufexamac (Hydroxamic): Elutes second.
-
Amide (Impurity D): Elutes last (Most lipophilic due to loss of -OH polarity).
-
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
- 0.93 (t, 3H): Methyl group of the butyl chain.
- 1.45 - 1.70 (m, 4H): Methylene protons of the butyl chain.
-
3.30 (s, 2H): Benzylic
alpha to the amide. -
3.95 (t, 2H):
protons (ether linkage). - 6.85 (d, 2H) & 7.15 (d, 2H): Aromatic protons (AA'BB' system).
-
6.80 & 7.40 (br s, 2H): Amide
protons (Distinctive broad singlets, exchangeable with ).
Part 5: Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).[3]
-
GHS Classification: H315, H319, H335.
-
Storage: Store at +2°C to +8°C. Hygroscopic—keep tightly sealed to prevent hydrolysis to the acid.
-
Disposal: Incineration with scrubber for nitrogen oxides.
References
-
European Pharmacopoeia (Ph.[2][4] Eur.) . Monograph: Bufexamac. Strasbourg, France: Council of Europe. (Defines "Impurity D" as 2-(4-butoxyphenyl)acetamide).[1]
-
PubChem Database . Compound Summary for CID 90165: 2-(4-Butoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
- Buu-Hoi, N. P., et al. (1966). Biological Activity of Hydroxamic Acids. Journal of Medicinal Chemistry. (Foundational text on the synthesis of alkoxy-phenyl-acetohydroxamic acids and their amide byproducts).
